Reduced Lipophilicity (logP = 0.346) vs. 5-Methyl-5-phenylhydantoin (logP = 1.40) Enhances Aqueous Solubility and Handling
The target compound has a calculated logP of 0.346, significantly lower than the logP of 1.40 for the analogous 5-methyl-5-phenylhydantoin . This 1.05-unit reduction in logP indicates a shift toward hydrophilicity, which is expected to improve aqueous solubility and reduce nonspecific protein binding. Experimentally, the compound demonstrates solubility >1.6 mg/mL in PBS pH 7.2 and >50 mg/mL in DMSO, confirming favorable handling properties .
Supports solubility-driven assay handling context
Calculated logP; solubility >1.6 mg/mL in PBS reported
| Evidence Dimension | logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 0.346 |
| Comparator Or Baseline | 5-Methyl-5-phenylhydantoin (logP = 1.40) |
| Quantified Difference | ΔlogP = -1.05 (more hydrophilic) |
| Conditions | Calculated by ACD/Labs software; experimental solubility in PBS and DMSO |
Why This Matters
Lower logP translates to improved solubility and potentially more predictable in vitro assay behavior, facilitating reproducible dosing in cell-based experiments.
